molecular formula C18H12S B13942021 BENZ(a)ANTHRACENE-7-THIOL CAS No. 63018-57-5

BENZ(a)ANTHRACENE-7-THIOL

Cat. No.: B13942021
CAS No.: 63018-57-5
M. Wt: 260.4 g/mol
InChI Key: BYDZSGUMFLJKLZ-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-7-THIOL is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a thiol group (-SH) attached to the seventh position of the benz[a]anthracene structure, which consists of four fused benzene rings. The presence of the thiol group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE-7-THIOL typically involves the introduction of a thiol group to the benz[a]anthracene structure. One common method is the thiolation of benz[a]anthracene using thiolating agents such as thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the specific thiolating agent used.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of thiolating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-7-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form benz[a]anthracene.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benz[a]anthracene.

    Substitution: Various substituted benz[a]anthracene derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE-7-THIOL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its role in cancer research due to its structural similarity to known carcinogens.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-7-THIOL involves its interaction with cellular components, particularly nucleic acids and proteins. The thiol group can form covalent bonds with these macromolecules, potentially leading to mutagenic or carcinogenic effects. The compound may also undergo metabolic activation, forming reactive intermediates that can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: The parent compound without the thiol group.

    7,12-Dimethylbenz[a]anthracene: A derivative with two methyl groups, known for its potent carcinogenicity.

    Benzo[a]pyrene: Another PAH with a similar structure and carcinogenic properties.

Uniqueness

BENZ(a)ANTHRACENE-7-THIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological effects. This makes it a valuable compound for studying the interactions of PAHs with biological systems and for developing new materials with specific properties.

Properties

CAS No.

63018-57-5

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

benzo[a]anthracene-7-thiol

InChI

InChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H

InChI Key

BYDZSGUMFLJKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S

Origin of Product

United States

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